Cas no 2098005-11-7 (2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one)
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
- 2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
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- Inchi: 1S/C11H20N2O2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8,12H2
- InChI Key: HKKOAISZHHFGLX-UHFFFAOYSA-N
- SMILES: OCC12CCCCC1CN(C(CN)=O)C2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- XLogP3: -0.2
- Topological Polar Surface Area: 66.6
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A190561-100mg |
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A190561-500mg |
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A190561-1g |
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-8234-0.25g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-8234-0.5g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-8234-1g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-8234-2.5g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-8234-5g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8234-10g |
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one |
2098005-11-7 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Professional Introduction of 2-Amino-1-(3a-(Hydroxymethyl)Octahydro-2H-Isoindol-2-Yl)Ethan-1-One (CAS No: 2098005-11-7)
The compound 2-Amino-1-(3a-(Hydroxymethyl)Octahydro-2H-Isoindol-2-Yl)Ethan-1-One, with the CAS number 2098005-11-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindole ring system, a hydroxymethyl group, and an amino group. These structural features contribute to its potential biological activity and make it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of isoindole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the hydroxymethyl group in this compound adds further complexity to its structure, potentially enhancing its ability to interact with biological targets. The amino group, on the other hand, may play a role in hydrogen bonding, which is crucial for molecular recognition and binding affinity.
One of the most promising applications of this compound lies in its potential as a modulator of cellular signaling pathways. Emerging research suggests that isoindole-containing molecules can influence key enzymes and receptors involved in processes such as cell proliferation, apoptosis, and inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar isoindole derivatives exhibit potent inhibitory activity against certain kinases, which are often overexpressed in cancer cells.
The synthesis of 2-Amino-1-(3a-(Hydroxymethyl)Octahydro-2H-Isoindol-2-Yl)Ethan-1-One involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including ring-closing metathesis and stereoselective reductions, to construct the isoindole core. The introduction of the hydroxymethyl group and the amino group requires precise control over reaction conditions to ensure high yields and optimal stereochemistry.
In terms of pharmacokinetics, this compound has shown favorable properties in preclinical studies. Its lipophilicity and solubility profiles suggest that it may have good bioavailability when administered orally. However, further studies are needed to confirm these findings and to evaluate its metabolic stability and toxicity profile.
The development of this compound also aligns with current trends in medicinal chemistry toward the creation of small-molecule inhibitors with high specificity and efficacy. By leveraging computational modeling techniques such as molecular docking and QSAR analysis, researchers can predict the binding modes of this compound to its target proteins and optimize its structure for improved potency.
In conclusion, 2-Amino-1-(3a-(Hydroxymethyl)Octahydro-2H-Isoindol-2-Yl)Ethan
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